

Application Notes: Protocol for Staining Fixed Cells with BODIPY™ FL C12-Ceramide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bodipy C12-ceramide

Cat. No.: B130238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C12-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoyl)Sphingosine) is a fluorescently labeled long-chain ceramide analog. Due to its lipophilic nature, it is an invaluable tool for investigating the intricate pathways of lipid metabolism and trafficking within cells.^[1] The BODIPY™ FL fluorophore, attached to a 12-carbon acyl chain, allows for the visualization of ceramide distribution and accumulation in various cellular compartments, most notably the Golgi apparatus. This probe's fluorescence is characterized by a high quantum yield and relative insensitivity to environmental factors, making it a robust marker for fluorescence microscopy.^[2] These application notes provide a detailed protocol for staining fixed cells with BODIPY™ FL C12-Ceramide, enabling researchers to meticulously study the morphology and function of the Golgi apparatus and other lipid-rich structures.

Applications

- Visualizing the Golgi Apparatus: BODIPY™ FL C12-Ceramide serves as a structural marker for the Golgi complex, allowing for the detailed examination of its morphology.
- Studying Lipid Trafficking and Metabolism: This probe is instrumental in tracing the transport and metabolic fate of ceramide within living and fixed cells.^[1]

- Investigating Sphingolipid Storage Diseases: It can be used to analyze the accumulation of lipids in lysosomal storage disorders.
- High-Resolution Imaging: The photostability of the BODIPY™ fluorophore makes it suitable for advanced imaging techniques, including confocal and super-resolution microscopy.[3]

Data Presentation

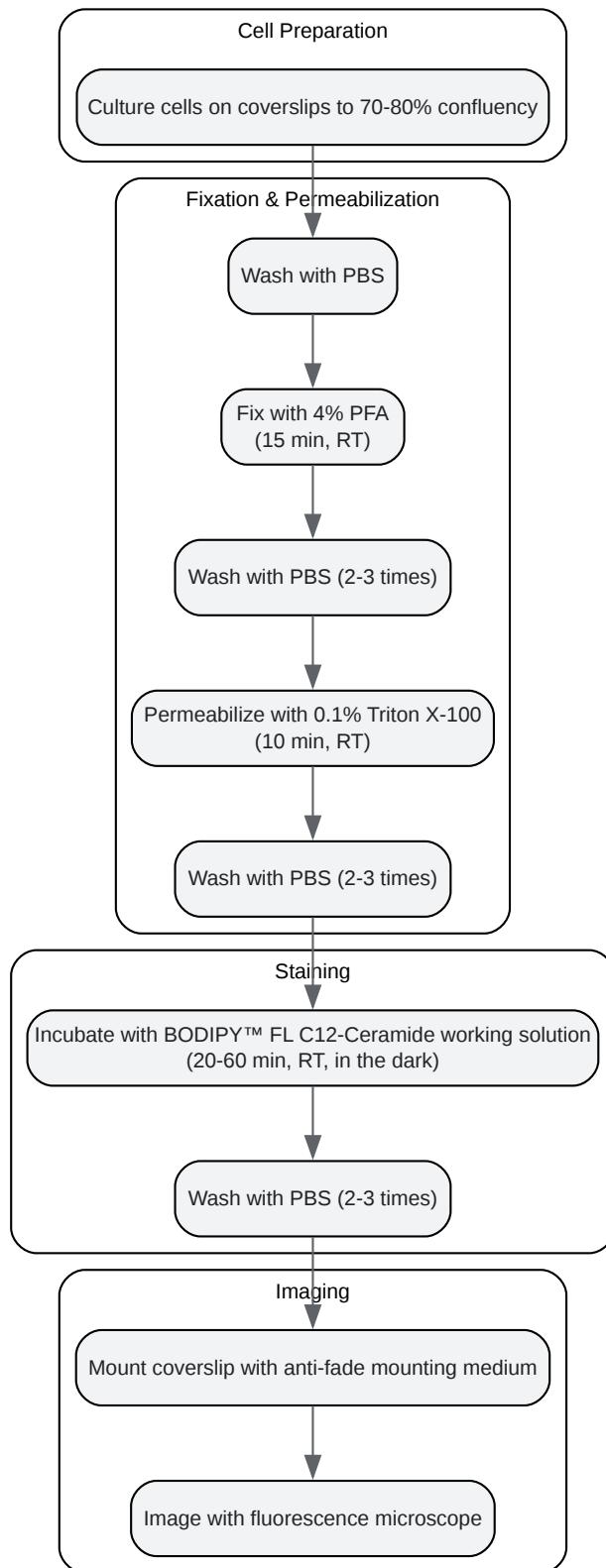
Table 1: Reagent and Staining Parameters

Parameter	Recommended Value	Notes
BODIPY™ FL C12-Ceramide Stock Solution	1-5 mM in DMSO	Store at -20°C, protected from light.
Working Concentration	0.5 - 5 µM	Optimal concentration may vary by cell type.
Fixative	4% Paraformaldehyde (PFA) in PBS	Preserves cellular structure.[4]
Permeabilization Agent	0.1% Triton™ X-100 or Digitonin/Saponin	Required for intracellular targets.
Incubation Time (Staining)	20 - 60 minutes	Longer times may increase background.[4]
Incubation Temperature	Room Temperature	Protect from light during incubation.

Table 2: Imaging Parameters

Parameter	Recommended Setting
Excitation Wavelength (max)	~505 nm
Emission Wavelength (max)	~512 nm
Microscope Filter Set	Standard FITC/GFP filter set
Imaging System	Epifluorescence or Confocal Microscope

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for staining fixed cells with BODIPY™ FL C12-Ceramide.

Experimental Protocols

Reagent Preparation

- BODIPY™ FL C12-Ceramide Stock Solution (1 mM):
 - Dissolve the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, add 1.28 mL of DMSO to 1 mg of the reagent (MW ~781.8 g/mol).
 - Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store at -20°C, protected from light.
- 4% Paraformaldehyde (PFA) in PBS (Fixative):
 - Dissolve 4 g of paraformaldehyde powder in 100 mL of phosphate-buffered saline (PBS), pH 7.4.
 - Heat to 60°C in a fume hood to dissolve.
 - Add a few drops of 1 N NaOH to clarify the solution.
 - Cool to room temperature and filter. Store at 4°C for up to one week.
- 0.1% Triton™ X-100 in PBS (Permeabilization Buffer):
 - Add 100 µL of Triton™ X-100 to 100 mL of PBS.
 - Mix gently to avoid bubbles. Store at room temperature.
- BODIPY™ FL C12-Ceramide Working Solution (5 µM):
 - Dilute the 1 mM stock solution 1:200 in PBS. For example, add 5 µL of the stock solution to 995 µL of PBS.
 - Prepare this solution fresh before each use.

Staining Protocol

- Cell Culture:
 - Grow cells on sterile glass coverslips in a petri dish to 70-80% confluence.
- Cell Fixation:
 - Gently aspirate the culture medium.
 - Wash the cells twice with PBS.
 - Add enough 4% PFA to cover the cells and incubate for 15 minutes at room temperature.
[4]
 - Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
- Cell Permeabilization:
 - Add the 0.1% Triton™ X-100 permeabilization buffer to the cells.
 - Incubate for 10 minutes at room temperature.
 - Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
- Staining:
 - Add the freshly prepared BODIPY™ FL C12-Ceramide working solution to the cells, ensuring the coverslip is fully covered.
 - Incubate for 20-60 minutes at room temperature, protected from light.[4]
- Washing:
 - Aspirate the staining solution.
 - Wash the cells three times with PBS for 5 minutes each, continuing to protect from light.

- Mounting and Imaging:
 - Carefully remove the coverslip from the dish and mount it on a microscope slide with a drop of anti-fade mounting medium.
 - Seal the edges of the coverslip with nail polish to prevent drying.
 - Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No or Weak Signal	- Low probe concentration.- Insufficient incubation time.- Photobleaching.	- Increase the working concentration of BODIPY™ FL C12-Ceramide.- Extend the staining incubation time.- Use an anti-fade mounting medium and minimize exposure to the excitation light. [5]
High Background	- High probe concentration.- Inadequate washing.- Probe precipitation.	- Decrease the working concentration of the probe.- Increase the number and duration of wash steps after staining. [5] - Ensure the working solution is freshly prepared and well-mixed.
Non-specific Staining	- Cell autofluorescence.- Probe aggregation.	- Image an unstained control to assess autofluorescence.- Ensure the probe is fully dissolved in the working solution.

For further assistance, please refer to the manufacturer's product information sheet or contact technical support.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probes.bocsci.com [probes.bocsci.com]
- 5. probes.bocsci.com [probes.bocsci.com]
- To cite this document: BenchChem. [Application Notes: Protocol for Staining Fixed Cells with BODIPY™ FL C12-Ceramide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130238#protocol-for-staining-fixed-cells-with-bodipy-c12-ceramide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com